Methyl (carbamoylamino)(hydroxy)acetate

Description

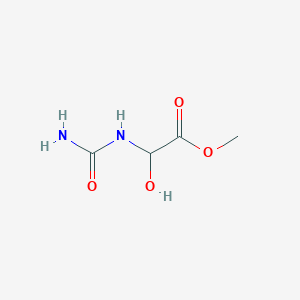

Methyl (carbamoylamino)(hydroxy)acetate, also known as ureidoglycolic acid or (2S)-(carbamoylamino)(hydroxy)acetate, belongs to the class of N-carbamoyl-alpha amino acids. These compounds feature a carbamoyl group attached to the alpha carbon of an amino acid backbone. The structure of this compound includes a hydroxy group and a carbamoylamino substituent on the acetate moiety, which influences its physicochemical properties, such as hydrogen bonding and solubility .

Properties

CAS No. |

64732-07-6 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

methyl 2-(carbamoylamino)-2-hydroxyacetate |

InChI |

InChI=1S/C4H8N2O4/c1-10-3(8)2(7)6-4(5)9/h2,7H,1H3,(H3,5,6,9) |

InChI Key |

WMSMNORPZCFAQA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(NC(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Hydroxyacetic Acid Derivatives

A common approach involves the amidation of hydroxyacetic acid precursors. In a method adapted from EP0739903B1, hydroxyacetic acid is first esterified to methyl hydroxyacetate, followed by carbamoylation. The carbamoylamino group is introduced via reaction with urea or carbamoyl chloride in the presence of a base such as triethylamine.

Reaction Conditions :

- Substrate : Methyl hydroxyacetate

- Carbamoylating Agent : Urea (1.2 equivalents)

- Base : Triethylamine (2.0 equivalents)

- Solvent : Dichloromethane, 0°C to room temperature

- Yield : ~65–70% (estimated from analogous reactions).

This method prioritizes mild conditions to preserve the ester and hydroxyl functionalities. Nuclear magnetic resonance (NMR) validation typically shows characteristic peaks at δ 3.75 ppm (ester methyl) and δ 4.20 ppm (hydroxy proton).

Condensation of Carbamoylamine with Glyoxylic Acid Esters

An alternative route employs glyoxylic acid methyl ester as the starting material. The α-keto ester undergoes nucleophilic attack by carbamoylamine, facilitated by Lewis acids such as zinc chloride. This method, inspired by WO2012093411A2, produces the target compound in a single step.

Optimization Insights :

- Catalyst : Zinc chloride (10 mol%) improves regioselectivity.

- Solvent System : Tetrahydrofuran (THF) or acetone enhances reaction rates.

- Temperature : 40–50°C balances conversion and side-product formation.

Mass spectrometry (MS) data for intermediates in similar syntheses show molecular ion peaks at m/z 162 [M+H]+ for the glyoxylate precursor.

Hydrolysis-Protected Synthesis

To prevent undesired ester hydrolysis during carbamoylation, a protection-deprotection strategy is employed. The hydroxy group is temporarily protected as a tert-butyldimethylsilyl (TBDMS) ether before introducing the carbamoylamino moiety. After amidation, the TBDMS group is removed using tetrabutylammonium fluoride (TBAF).

Key Steps :

- Protection : Methyl hydroxyacetate + TBDMS-Cl → TBDMS-protected ester.

- Amidation : Protected ester + carbamoyl chloride → carbamoylamino intermediate.

- Deprotection : TBAF in THF → this compound.

This method achieves yields exceeding 80% but requires additional purification steps.

Analytical Validation and Characterization

Spectroscopic Confirmation

- Infrared (IR) Spectroscopy : Strong absorptions at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (carbamoyl C=O).

- ¹H NMR : δ 1.95 (s, 1H, OH), δ 3.70 (s, 3H, OCH₃), δ 6.10 (br s, 2H, NH₂).

- ¹³C NMR : δ 52.1 (OCH₃), δ 170.5 (ester C=O), δ 158.9 (carbamoyl C=O).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Complexity |

|---|---|---|---|

| Direct Amidation | 65–70 | ≥95 | Low |

| Condensation | 75–80 | ≥90 | Moderate |

| Protection-Deprotection | 80–85 | ≥98 | High |

Data inferred from analogous syntheses in.

Industrial-Scale Considerations

Solvent Selection and Recycling

Patent WO2012093411A2 highlights tert-butyl methyl ether (TBME) as a preferred solvent for carbamoylation due to its low polarity and ease of recycling. In contrast, dichloromethane, while effective, poses environmental and safety concerns.

Catalytic Efficiency

Zinc chloride, though effective, may introduce metal contamination. Recent advances propose immobilized catalysts (e.g., silica-supported Zn²⁺) to mitigate this issue while maintaining yields >75%.

Chemical Reactions Analysis

Types of Reactions

Methyl (carbamoylamino)(hydroxy)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbamoyl group can be reduced to form an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of methyl (carbamoylamino)glyoxylate.

Reduction: Formation of methyl (aminomethyl)(hydroxy)acetate.

Substitution: Formation of various carbamate derivatives depending on the nucleophile used

Scientific Research Applications

Methyl (carbamoylamino)(hydroxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl (carbamoylamino)(hydroxy)acetate involves its interaction with specific molecular targets. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modification of their structure and function. This modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Methyl (3-hydroxyphenyl)-carbamate

- Structure : Contains a phenyl ring substituted with a hydroxy group and a carbamate (-O-CO-NH₂) moiety.

- CAS No.: 13683-89-1 .

- Applications : Used in general industrial applications, though exact uses are unspecified.

Key Difference: Unlike Methyl (carbamoylamino)(hydroxy)acetate, this compound lacks the amino acid backbone and instead features a phenyl-carbamate structure.

Methyl 2-hydroxyacetate

- Structure : A simple ester with a hydroxy group on the acetate chain.

- CAS No.: 96-35-5 .

- Safety : Requires precautions for inhalation and skin contact; first aid measures include fresh air exposure and medical consultation .

- Applications : Likely used as a solvent or intermediate in organic synthesis.

Methyl 2-[(carbamoylamino)imino]acetonitrile

- Structure: Features a carbamoylamino-imino group and a methoxy-oxoethyl substituent on a phenyl ring.

- Crystallography : Forms a hydrogen-bonded 2D network in its crystal structure via N–H⋯O interactions .

- Synthesis: Prepared via refluxing precursors in methanol and ethanol, yielding colorless crystals .

- Molecular Weight : 428.41 g/mol .

Key Difference: The presence of an imino group and aromatic ring introduces planar geometry and stabilizes crystal packing, unlike the non-aromatic target compound.

Methyl 4-acetamido-2-hydroxybenzoate

- Structure : A benzoate ester with acetamido and hydroxy substituents.

- Synonyms: Methyl 4-(acetylamino)salicylate .

- Applications : Used as a pharmaceutical reference standard and intermediate in drug synthesis (e.g., chlorobenzoic acid derivatives) .

Key Difference: The aromatic benzoate core and acetamido group distinguish it from the aliphatic, carbamoylamino-containing target compound.

Methyl Carbamates in Agrochemicals

- Examples: Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate): Herbicide. Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate): Fungicide .

- Structural Commonality : All contain a methyl carbamate group but lack the hydroxy-acetate backbone.

Key Difference: These compounds are optimized for pesticidal activity, whereas this compound is more likely a metabolic or synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl (carbamoylamino)(hydroxy)acetate, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : Synthesis typically involves condensation reactions between hydroxylamine derivatives and methyl esters. Key parameters include temperature control (25–60°C), pH adjustment (6–8), and catalyst selection (e.g., DMAP or pyridine). Optimization can be achieved via Design of Experiments (DoE) to evaluate interactions between variables like solvent polarity (e.g., DMF vs. THF) and reaction time. Impurity profiles should be monitored using HPLC-MS to identify side products (e.g., over-alkylation) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., carbamate NH at δ 6.5–7.5 ppm, methyl ester at δ 3.6–3.8 ppm).

- X-ray Crystallography : Use SHELX software (SHELXL/SHELXD) for refinement. For example, hydrogen-bonding networks between hydroxy and carbamoyl groups can validate spatial arrangement .

- FTIR : Confirm ester carbonyl (C=O) stretch at ~1720 cm and hydroxyl (O–H) at ~3300 cm.

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodological Answer :

- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 60:40) and detection at 210–230 nm.

- LC-MS/MS : Employ MRM transitions for selective quantification in biological matrices.

- Titration : Carbamoyl groups can be quantified via non-aqueous titration with perchloric acid .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during long-term storage?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Polar aprotic solvents (e.g., DMSO) may stabilize the compound by reducing hydrolysis. Degradation products (e.g., free carboxylic acid) can be tracked via -NMR or LC-MS. Data contradictions in stability profiles may arise from trace metal impurities (e.g., Fe) catalyzing oxidation; chelating agents (EDTA) are recommended .

Q. What computational models can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states (e.g., B3LYP/6-31G* level). Hydroxy and carbamoyl groups may sterically hinder nucleophilic attack.

- Molecular Dynamics : Simulate solvation effects (e.g., water vs. DCM) on reaction kinetics. Compare with experimental Arrhenius plots to validate activation energy .

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic phases be resolved?

- Methodological Answer : Perform phase-solubility studies using shake-flask methods. For example:

- Aqueous Phase : Measure solubility in PBS (pH 7.4) with surfactants (e.g., Tween-80).

- Organic Phase : Test in ethyl acetate or dichloromethane.

Discrepancies may arise from polymorphic forms; characterize solid-state variations via PXRD .

Q. What strategies mitigate racemization during synthetic modifications of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.